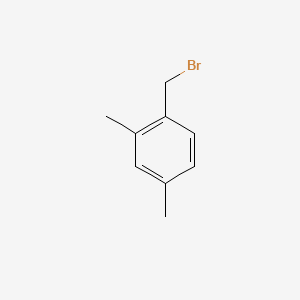

1-(ブロモメチル)-2,4-ジメチルベンゼン

概要

説明

1-(Bromomethyl)-2,4-dimethylbenzene is a brominated derivative of methylbenzene . It’s a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-2,4-dimethylbenzene .Molecular Structure Analysis

The molecular structure of brominated benzenes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated benzenes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .Chemical Reactions Analysis

Brominated benzenes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted benzenes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers. The free energy differences between isomers of brominated cyclohexyl systems have been explored, providing information on their stability and conformational preferences.科学的研究の応用

ブロックコポリマーの合成

1-(ブロモメチル)-2,4-ジメチルベンゼン: は、ポリ(スチレン-b-メチルメタクリレート)などのブロックコポリマーの合成に使用されます。 このプロセスには、可逆的付加開裂連鎖移動(RAFT)重合が関与し、この化合物は二官能性開始剤として作用します 。得られたコポリマーは、その調整された物理的特性により、材料科学やナノテクノロジーなど、さまざまな分野で応用されています。

制御ラジカル重合

この化合物は、スチレンの制御ラジカル重合における開始剤として機能します 。この技術は、特定の分子量と構造を持つポリマーを作成するために不可欠であり、産業用および医療用途向けに所望の特性を持つ高度な材料を製造するために不可欠です。

不斉エステル化

有機合成の分野では、1-(ブロモメチル)-2,4-ジメチルベンゼンは、不斉エステル化反応に使用されます 。これらの反応は、キラル化合物を生成するために基本であり、医薬品の分野では、高い特異性と有効性を備えた薬剤の開発にとって重要です。

原子移動ラジカル重合

この化合物は、原子移動ラジカル重合(ATRP)における開始剤としても使用され、特に臭素末端スチレンおよびポリメトキシスチレンの合成に使用されます 。ATRPは、明確に定義されたポリマーを生成する方法であり、一貫性があり予測可能な特性を持つ材料を作成するために重要です。

シクロプロパンの合成

1-(ブロモメチル)-2,4-ジメチルベンゼン: は、シクロプロパンの合成に関与しており、シクロプロパンは3員環構造を持つ化合物です。シクロプロパンは、さまざまな生物活性分子に存在するため、医薬品化学において重要です。

ペプチド合成

この化合物は、ペプチド合成におけるアルキル化剤として使用されます。ペプチドは、ホルモン、神経伝達物質、治療薬など、生化学および薬理学において数多くの用途があります。

作用機序

Target of Action

The primary target of 1-(Bromomethyl)-2,4-dimethylbenzene is involved in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

1-(Bromomethyl)-2,4-dimethylbenzene interacts with its targets through a process known as transmetalation . In this process, the bromomethyl group on the benzene ring is replaced by an organoboron reagent in the presence of a palladium catalyst . This leads to the formation of a new carbon-carbon bond .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

The primary result of the action of 1-(Bromomethyl)-2,4-dimethylbenzene is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organoboron reagent used in the reaction .

Action Environment

The action, efficacy, and stability of 1-(Bromomethyl)-2,4-dimethylbenzene can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the reaction environment .

Safety and Hazards

特性

IUPAC Name |

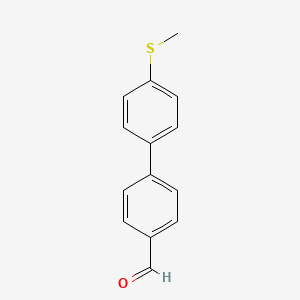

1-(bromomethyl)-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLUZJWOTTXZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370386 | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78831-87-5 | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanenitrile, 3-[(3-methylphenyl)amino]-](/img/structure/B1585796.png)